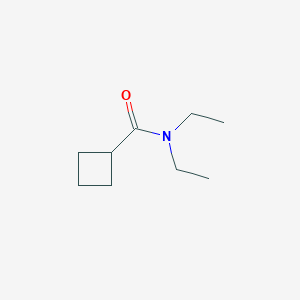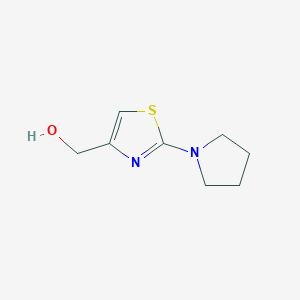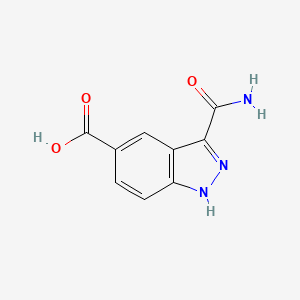
Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate is an organic compound that features a nitrobenzoate ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties, which allow it to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate typically involves the reaction of methyl 6-nitrobenzoate with tert-butoxycarbonyl (Boc)-protected amine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Substituted esters or amides.
Hydrolysis: Carboxylic acids.
Applications De Recherche Scientifique
Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The ester group can be hydrolyzed to a carboxylic acid, providing a versatile functional group for subsequent modifications. These transformations allow the compound to interact with different molecular targets and pathways, making it a valuable tool in synthetic and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-3-hydroxy-3-phenylpropanoate
- Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4-nitrobenzoate
- Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-5-nitrobenzoate
Uniqueness
Methyl2-(((tert-butoxycarbonyl)amino)methyl)-6-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and derivatization, making it a valuable compound in various synthetic applications .
Propriétés
Formule moléculaire |
C14H18N2O6 |
|---|---|
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-nitrobenzoate |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-8-9-6-5-7-10(16(19)20)11(9)12(17)21-4/h5-7H,8H2,1-4H3,(H,15,18) |
Clé InChI |
OCNLNGWFKAZVFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506451.png)
![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester](/img/structure/B8506458.png)











